4-(3,4-Dimethylphenyl)-4-piperidinol
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Overview
Description
4-(3,4-Dimethylphenyl)-4-piperidinol is an organic compound that features a piperidine ring substituted with a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-4-piperidinol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with piperidone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 4-(3,4-dimethylphenyl)-4-piperidone.
Reduction: Formation of 4-(3,4-dimethylphenyl)-4-piperidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,4-Dimethylphenyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-4-piperidinol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethylphenyl)-4-piperidone: Similar structure but with a ketone group instead of a hydroxyl group.
4-(3,4-Dimethylphenyl)-4-piperidine: Reduced form with an amine group.
3,4-Dimethylphenylmagnesium bromide: A precursor used in the synthesis of the compound.
Uniqueness
4-(3,4-Dimethylphenyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
137884-49-2 |
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Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)piperidin-4-ol |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3 |
InChI Key |
ZEOGHLHCUUJEND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCNCC2)O)C |
Origin of Product |
United States |
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